molecular formula C25H22ClN3OS B2918271 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1226459-32-0

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2918271
CAS No.: 1226459-32-0
M. Wt: 447.98
InChI Key: REHMXZDQEWRCLA-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H22ClN3OS and its molecular weight is 447.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Research has explored the synthesis and characterization of various acetamide derivatives, including those with chlorophenyl and p-tolyl groups. These compounds are structurally characterized using spectroscopic methods, highlighting their potential in scientific applications due to their unique chemical properties (Saravanan et al., 2016).

Corrosion Inhibition

  • Studies have examined the corrosion inhibition potential of benzimidazole derivatives, including those structurally similar to the compound , demonstrating their effectiveness in protecting carbon steel in acidic environments. This suggests potential industrial applications in materials science and engineering (Rouifi et al., 2020).

Heterocyclic Synthesis

  • The versatility of thioureido-acetamides in heterocyclic syntheses has been highlighted, with applications in creating various heterocyclic compounds through one-pot cascade reactions. This research underscores the compound's role in synthesizing new chemical entities with potential applications in medicinal chemistry and drug discovery (Schmeyers & Kaupp, 2002).

Antimicrobial and Antitumor Activities

  • Several studies have synthesized acetamide derivatives to evaluate their antimicrobial and antitumor activities. These compounds have shown significant activity against various bacterial strains and human tumor cell lines, indicating their potential in developing new therapeutic agents (Ramalingam et al., 2019).

Spectroscopic and Quantum Mechanical Studies

  • The spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs have been studied, focusing on their potential applications in dye-sensitized solar cells and as ligands for protein interactions. This research suggests the compound's utility in renewable energy technologies and biochemistry (Mary et al., 2020).

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3OS/c1-17-3-7-19(8-4-17)23-15-27-25(29(23)22-13-9-20(26)10-14-22)31-16-24(30)28-21-11-5-18(2)6-12-21/h3-15H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHMXZDQEWRCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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